molecular formula C16H14O3 B13997752 Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate CAS No. 23003-00-1

Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate

Cat. No.: B13997752
CAS No.: 23003-00-1
M. Wt: 254.28 g/mol
InChI Key: XWNYRHDKDHAQPM-UHFFFAOYSA-N
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Description

Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate is a chemical compound belonging to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds that consist of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of methyl groups at the 1 and 4 positions and a carboxylate group at the 2 position of the dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . Another approach involves the copper-catalyzed reactions of furan derivatives with appropriate reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as copper, and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the dibenzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted dibenzofuran derivatives.

Scientific Research Applications

Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 1 and 4 positions and a carboxylate group at the 2 position differentiates it from other dibenzofuran and furan derivatives, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

23003-00-1

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 1,4-dimethyldibenzofuran-2-carboxylate

InChI

InChI=1S/C16H14O3/c1-9-8-12(16(17)18-3)10(2)14-11-6-4-5-7-13(11)19-15(9)14/h4-8H,1-3H3

InChI Key

XWNYRHDKDHAQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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